N'-hydroxypyrimidine-2-carboximidamide

Beschreibung

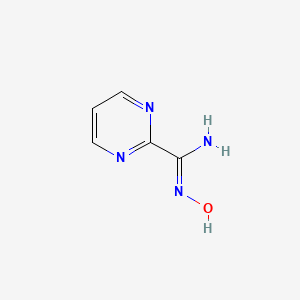

Structure

2D Structure

Eigenschaften

CAS-Nummer |

90993-49-0 |

|---|---|

Molekularformel |

C5H6N4O |

Molekulargewicht |

138.13 g/mol |

IUPAC-Name |

N'-hydroxypyrimidine-2-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9) |

InChI-Schlüssel |

MTMYDZFBFHZRIJ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)C(=NO)N |

Isomerische SMILES |

C1=CN=C(N=C1)/C(=N\O)/N |

Kanonische SMILES |

C1=CN=C(N=C1)C(=NO)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of 2-Cyanopyrimidine with Hydroxylamine Hydrochloride

- Procedure : 2-Cyanopyrimidine is reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium bicarbonate.

- Solvent : Commonly used solvents include ethanol or methanol.

- Conditions : The reaction may be carried out at room temperature or under reflux to enhance conversion.

- Mechanism : Hydroxylamine attacks the electrophilic carbon of the nitrile group, forming the amidoxime functionality.

- Yield : Reported yields range from 60% to 90%, depending on reaction time and purification methods.

This method is supported by several studies and patent literature, indicating its reliability and scalability for laboratory and industrial synthesis.

Reflux Method with Hydroxylamine Hydrochloride and Base

- Reagents : Hydroxylamine hydrochloride (1.5 equivalents), sodium bicarbonate or triethylamine as base.

- Solvent : Ethanol or methanol, typically 10 mL per gram of nitrile.

- Reaction Time : Approximately 6 hours reflux.

- Workup : After completion, the reaction mixture is concentrated under reduced pressure, diluted with cold water to precipitate the product, followed by filtration and washing.

- Product : this compound as a white solid.

This general procedure for amidoximes is exemplified in the synthesis of related compounds and is applicable to this compound.

Alternative Conditions Using Triethylamine as Base

- Reagents : Hydroxylamine hydrochloride and triethylamine in stoichiometric amounts.

- Solvent : Methanol or ethanol.

- Temperature : Room temperature stirring for 1 hour followed by reflux until starting materials disappear (monitored by TLC).

- Isolation : Evaporation of solvent under reduced pressure, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and solvent removal to yield the product.

- Yield : Typically 60%-85%.

This method is described in the synthesis of N'-hydroxybenzimidamides and can be adapted for pyrimidine derivatives, including this compound.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2-Cyanopyrimidine or related nitrile | Commercially available or synthesized |

| Hydroxylamine Source | Hydroxylamine hydrochloride | 1.5 - 2 equivalents |

| Base | Triethylamine or sodium bicarbonate | Equimolar or slight excess |

| Solvent | Ethanol or methanol | 10-20 mL per gram of nitrile |

| Temperature | Room temperature to reflux (60-80°C) | Reflux improves yield and reaction rate |

| Reaction Time | 1 hour stirring + reflux for several hours | Monitored by TLC |

| Workup | Concentration, precipitation, filtration | Washing with water and drying |

| Typical Yield | 60% - 90% | Depends on purity and reaction optimization |

Research Findings and Structural Notes

- The compound exhibits an E configuration about the C=N double bond, which influences its reactivity and hydrogen bonding capabilities.

- Crystallographic studies reveal planar molecular geometry and extensive hydrogen bonding networks, which may affect crystallization and purification processes.

- The compound’s preparation is often followed by characterization techniques such as NMR, IR spectroscopy, and melting point determination to confirm purity and structure.

Additional Considerations

- Purity and Yield Optimization : Reaction conditions such as solvent choice, base amount, and reaction time can be optimized to maximize yield and purity.

- Scalability : The described methods are suitable for scale-up with appropriate control of reaction parameters.

- Safety : Hydroxylamine and its salts require careful handling due to their potential hazards.

Analyse Chemischer Reaktionen

N’-hydroxypyrimidine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: N’-hydroxypyrimidine-2-carboximidamide can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction could produce pyrimidine-2-carboximidamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N'-Hydroxypyrimidine-2-carboximidamide has been investigated for its potential as a therapeutic agent, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves binding to specific molecular targets, potentially inhibiting bacterial growth and proliferation. For instance, in vitro tests demonstrated its effectiveness against resistant strains, suggesting its utility in developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may possess anticancer activity by interfering with cancer cell proliferation mechanisms. It has been shown to induce apoptosis in certain cancer cell lines, which could lead to its application as a chemotherapeutic agent.

Biochemical Research

The compound's ability to form hydrogen bonds allows it to interact with enzymes and nucleic acids, influencing various biochemical pathways:

- Enzyme Modulation : this compound can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity. This property is valuable for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes.

- Gene Expression Regulation : The compound has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. This capability makes it a candidate for research into gene regulation mechanisms and potential gene therapy applications.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against five different microorganisms. The results indicated a strong binding affinity during molecular docking experiments, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Spectroscopic Analysis

Spectroscopic techniques were employed to characterize the electronic properties of this compound. Density Functional Theory (DFT) calculations provided insights into its thermodynamic characteristics, aiding in understanding its reactivity and biological significance.

Case Study 3: Crystal Structure Studies

Crystal structure analysis revealed critical insights into the compound's stability and interactions at the molecular level. The study demonstrated that proton transfer occurs between hydroxyl groups and the imine group, influencing its biological activity.

Summary of Findings

This compound shows promise in various applications within medicinal chemistry and biochemical research. Its antimicrobial and anticancer activities make it a valuable candidate for further pharmacological exploration. Continued investigation into its mechanisms of action and structural modifications could enhance its therapeutic potential.

Wirkmechanismus

The mechanism of action of N’-hydroxypyrimidine-2-carboximidamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The parent pyrimidine ligand’s bidentate mode stabilizes mononuclear complexes, while its E-isomer (HL27) enables tridentate coordination in heterometallic systems .

- Amidoxime derivatives (e.g., pmadH₂) prioritize O-donor interactions for uranyl binding, unlike the N-dominated coordination in transition metal complexes .

Physicochemical and Spectroscopic Properties

Insights :

Comparative Advantages :

- Pyrimidine-based ligands offer superior structural diversity in coordination polymers compared to pyridine analogs.

- Alkyl-substituted derivatives (e.g., ) enhance lipophilicity for drug delivery but complicate synthesis .

Biologische Aktivität

N'-Hydroxypyrimidine-2-carboximidamide is a compound of interest due to its diverse biological activities, including potential antimicrobial and antiviral properties. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in pharmaceutical research.

This compound exhibits significant biochemical properties that influence various enzymatic and protein functions. The compound interacts with enzymes through hydrogen bonding with specific amino acid residues in their active sites, modulating their activity. Additionally, it has been observed to interact with nucleic acids, potentially affecting DNA replication and transcription processes.

2. Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It can activate or inhibit signaling pathways, impacting cell proliferation, differentiation, and apoptosis.

- Gene Expression : this compound alters the expression of genes involved in metabolic pathways, affecting cellular energy production and utilization.

- Metabolic Pathways : It interacts with enzymes regulating nucleotide metabolism, which can affect the synthesis and degradation of nucleotides.

3. Molecular Mechanism

At the molecular level, this compound acts through various mechanisms:

- Binding to Biomolecules : The compound forms stable complexes with proteins and nucleic acids, influencing their functions.

- Enzyme Modulation : It can act as either an inhibitor or an activator of specific enzymes depending on the interaction context.

- Transcriptional Regulation : this compound interacts with transcription factors and regulatory proteins, modulating gene expression .

4. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several microorganisms. A study evaluated its efficacy against:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Streptococcus pneumoniae | Moderate |

| Staphylococcus aureus | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Moderate |

The compound displayed moderate antimicrobial activity across these pathogens, suggesting potential for further development in therapeutic applications .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of this compound using five different microorganisms, it was found to have a significant binding affinity during docking experiments, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Spectroscopic Analysis

Spectroscopic characterization of this compound revealed insights into its electronic properties and structural stability. Density Functional Theory (DFT) calculations provided thermodynamic characteristics that aid in understanding its reactivity and biological significance .

Case Study 3: Crystal Structure Studies

Crystal structure analysis showed that proton transfer occurs between hydroxyl groups in related compounds and the imine group in this compound. This structural insight is crucial for understanding how modifications to this compound can affect its biological activity .

6.

This compound is a promising compound with notable biological activities, particularly in antimicrobial applications. Its ability to interact with various biomolecules and influence cellular processes positions it as a candidate for further pharmacological exploration. Continued research into its mechanisms of action and structural modifications may enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard methods for structural characterization of N'-hydroxypyrimidine-2-carboximidamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.4066 Å, b = 8.0165 Å, c = 10.2200 Å, and β = 101.888° . Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯N interactions) and π–π stacking (centroid distance = 3.622 Å) stabilize the supramolecular architecture . For refinement, SHELXL is widely used to model hydrogen atoms and optimize geometry .

Q. How is this compound synthesized, and what intermediates are involved?

- Methodological Answer : A two-step synthesis is common:

React 2-cyanopyrimidine with hydroxylamine hydrochloride and NaHCO₃ in water to yield (E)-N'-hydroxypyrimidine-2-carboximidamide as a white precipitate.

Functionalize this intermediate with aldehydes (e.g., 3-ethoxy-2-methylpropenal) in 2-propanol under acidic conditions to generate ligands like mbpymNO (76% yield) . Monitor purity via ¹H NMR (δ 8.99–2.33 ppm in DMSO-d₆) and ESI-MS (m/z 189.08) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (S22), skin/eye contact (S24/25), and ensure proper ventilation. The compound is labeled for research use only and requires disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can coordination complexes of this compound be designed for magnetic or catalytic studies?

- Methodological Answer : The ligand acts as a bidentate N,N'-donor. For example, in manganese(II) complexes:

- Coordinate two pmadH₂ ligands and two acetate ions to Mn²⁺, forming a six-coordinate geometry (Mn–N = 2.276 Å, Mn–O = 2.154 Å) .

- Analyze magnetic properties via SQUID magnetometry and validate hydrogen bonding (O–H⋯N, 2.776 Å) using SCXRD . Refinement with SHELXL requires careful handling of twinning or high-resolution data .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Validation : Cross-check SHELXL refinement parameters (e.g., R-factor convergence, ADP consistency) . For example, bond length discrepancies (e.g., C–O = 1.359–1.434 Å) may arise from thermal motion .

- Phase Problem : Use SHELXC/D/E for experimental phasing if molecular replacement fails, especially for low-symmetry space groups .

Q. How do hydrogen bonding and π–π interactions influence the supramolecular assembly of this compound?

- Methodological Answer :

- Hydrogen Bonds : The title compound forms inversion dimers via N–H⋯O bonds (R₂²(10) motif; d = 2.776 Å) and chains via N–H⋯N interactions (C(4) graph set) .

- π–π Stacking : Pyrimidine rings stack with a centroid distance of 3.622 Å, contributing to layer stability parallel to the ac plane . Use Mercury or Diamond software to visualize and quantify these interactions .

Q. What advanced analytical techniques are used to validate synthetic intermediates?

- Methodological Answer :

- Elemental Analysis : Compare calculated vs. found values (e.g., C: 57.42% vs. 55.05%) to assess purity .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 189.0777 for mbpymNO) .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability of coordination complexes, correlating decomposition events with ligand loss .

Methodological Tools and Software

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.